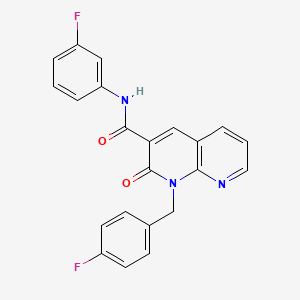

1-(4-fluorobenzyl)-N-(3-fluorophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a naphthyridine derivative, which is a type of nitrogen-containing heterocyclic compound. It contains a 1,8-naphthyridine core, which is a bicyclic structure with two nitrogen atoms. The compound is substituted with a 4-fluorobenzyl group and a 3-fluorophenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,8-naphthyridine core, along with the attached fluorobenzyl and fluorophenyl groups .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, naphthyridine derivatives are known to participate in a variety of chemical reactions. The presence of the fluorine atoms could make the compound a potential electrophile in certain reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atoms could increase its lipophilicity, potentially affecting its solubility and reactivity .Scientific Research Applications

Synthesis and Cytotoxic Activity

A study extended previous reactions to synthesize a broad range of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids. Derived carboxamides exhibited potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma. Compounds with diverse 2-substituents demonstrated IC50 values <10 nM, with a particular 2-(4-fluorophenyl) derivative proving curative against colon 38 tumors in mice at a single dose of 1.8 mg/kg, indicating a significant increase in potency over previously reported analogues (Deady et al., 2005).

Synthesis of Fluoronaphthoic Acids

Research on aryl carboxamides, which are structural units found in several biologically active compounds, included the synthesis of mono- and difluoronaphthoic acids. This study is pertinent due to the structural relation to the query compound, showcasing the synthesis and potential for biological activity of fluorinated naphthoic acids, which are relatively unexplored compared to their benzoic acid counterparts (Tagat et al., 2002).

Novel Annulated Products from Aminonaphthyridinones

Investigation into the Hofmann rearrangement of specific aminonaphthyridinones led to the discovery of new heterocyclic systems, demonstrating the versatility and potential for novel applications of naphthyridine derivatives in chemical syntheses (Deady & Devine, 2006).

Discovery of Selective and Orally Efficacious Inhibitors

Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors. This discovery emphasizes the therapeutic potential of structurally similar compounds for the development of new cancer therapies (Schroeder et al., 2009).

Synthesis of Novel Fluorophores for Oligonucleotide Labeling

The synthesis of novel fluorophores for oligonucleotide labeling showcases the utility of naphthyridine derivatives in biochemical applications, further highlighting the versatility of these compounds (Singh & Singh, 2008).

Metabolism Study of Synthetic Cannabinoids

A study on the metabolism of synthetic cannabinoids provided insights into the biotransformation of compounds structurally related to the query, demonstrating the relevance of such derivatives in pharmacological and toxicological research (Li et al., 2018).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-(3-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15F2N3O2/c23-16-8-6-14(7-9-16)13-27-20-15(3-2-10-25-20)11-19(22(27)29)21(28)26-18-5-1-4-17(24)12-18/h1-12H,13H2,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTLPQLJZPKVDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Bromo-4-[3-(bromomethyl)phenyl]benzene](/img/structure/B2459695.png)

![5-chloro-4-{[(2-ethylphenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2459696.png)

![4-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide](/img/structure/B2459699.png)

![4-Bromo-2-{[(3-chloro-2-fluorophenyl)amino]methyl}phenol](/img/structure/B2459704.png)

![1-(3-bromophenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2459705.png)

![2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(3-cyanophenyl)acetamide](/img/no-structure.png)